SAHA-OBP, also known as Suberoylanilide Hydroxamic Acid-OBP, is a prodrug of a histone deacetylase inhibitor that is activated by reactive oxygen species. This compound exhibits selective activity against various cancer cell types, making it a significant focus in cancer research and therapy. The compound is derived from the original Suberoylanilide Hydroxamic Acid, which has been extensively studied for its anticancer properties.
SAHA-OBP is synthesized through chemical reactions involving specific reagents, primarily 4-cyanobenzyl chloride and N-methylpropylamine. The compound's development is associated with research institutions and pharmaceutical companies focused on oncology.
SAHA-OBP falls under the category of histone deacetylase inhibitors (HDAC inhibitors). These compounds are known for their role in modifying histone proteins, which can affect gene expression and are implicated in various cancer pathways.
The synthesis of SAHA-OBP typically involves a straightforward reaction between 4-cyanobenzyl chloride and N-methylpropylamine under basic conditions. This process is characterized by nucleophilic substitution, where the amine group attacks the carbon atom attached to the chlorine atom, yielding the desired product.
The molecular formula of SAHA-OBP is , with a molecular weight of approximately 245.32 g/mol. The compound features a hydroxamic acid functional group that is crucial for its HDAC inhibitory activity.
SAHA-OBP can undergo several chemical reactions:
The mechanism of action for SAHA-OBP involves its activation by reactive oxygen species within cancer cells, leading to inhibition of histone deacetylases. This inhibition results in hyperacetylation of histones, altering gene expression patterns that promote apoptosis (programmed cell death) in tumor cells.
SAHA-OBP has significant applications in scientific research, particularly in cancer therapy:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4